(3S)-3-hydroxyoctanoic acid is a chiral hydroxy fatty acid with the molecular formula C8H16O3. This compound plays a significant role as a metabolic intermediate and is involved in various biological processes. It is particularly notable for its presence in the lipid components of certain bacterial membranes and its potential applications in biopolymer production.
(3S)-3-hydroxyoctanoic acid can be sourced from microbial fermentation processes, where specific strains of bacteria, such as Pseudomonas putida, produce it as part of their metabolic pathways. This compound is classified as a hydroxy fatty acid, which is a category of fatty acids that contain one or more hydroxyl groups (-OH) attached to their carbon chain.
The synthesis of (3S)-3-hydroxyoctanoic acid can be achieved through various methods, including:
The molecular structure of (3S)-3-hydroxyoctanoic acid features a straight-chain fatty acid backbone with a hydroxyl group positioned at the third carbon atom. The structural formula can be represented as:
(3S)-3-hydroxyoctanoic acid can participate in several chemical reactions:
The mechanism by which (3S)-3-hydroxyoctanoic acid exerts its biological effects involves several biochemical pathways:
(3S)-3-hydroxyoctanoic acid has several significant applications:
(3S)-3-Hydroxyoctanoic acid [(3S)-3HO] is a chiral medium-chain hydroxy fatty acid primarily synthesized via enzymatic β-oxidation of saturated fatty acids. This process involves four core reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. The stereospecific S-enantiomer is generated through the action of enoyl-CoA hydratases, which exclusively add water across the trans-double bond of enoyl-CoA intermediates in an anti fashion to yield the (3S)-hydroxyacyl-CoA derivative [1] [8]. Key enzymes include:
Microbial biosynthesis exploits engineered pathways in Saccharomyces cerevisiae and Pseudomonas aeruginosa. In S. cerevisiae, fatty acid synthase (FAS) generates octanoic acid, which is hydroxylated by cytochrome P450 monooxygenases (e.g., CYP52 family) to yield (3S)-3HO. P450 activity is enhanced by ethanol induction or heme supplementation, addressing rate-limiting cofactor availability [5]. P. aeruginosa utilizes RhlA synthase to produce 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs), which are hydrolyzed under alkaline conditions to release enantiopure (3S)-3HO at 95% purity [9].
Table 1: Enzymes in (3S)-3-Hydroxyoctanoic Acid Biosynthesis
Enzyme | Function | Organism/Source | Cofactor/Inducer |
---|---|---|---|
Enoyl-CoA hydratase | Stereospecific hydration to (3S) isomer | Mammalian peroxisomes | None |
Cytochrome P450 | ω-/β-hydroxylation of octanoic acid | S. cerevisiae | Heme, ethanol |
RhlA synthase | HAA production (precursor hydrolysis) | P. aeruginosa | Alkaline conditions (NaOH) |
TesB thioesterase | Hydrolysis of hydroxyacyl-CoA to free acid | Recombinant E. coli | ATP |
(3S)-3HO functions as a critical intermediate in both peroxisomal and mitochondrial β-oxidation pathways, with compartmental specialization:
Peroxisomal β-oxidation: Processes very-long-chain fatty acids (VLCFAs; ≥C20) and branched-chain fatty acids. (3S)-3HO arises during octanoic acid catabolism via the peroxisomal multifunctional enzyme type 2 (MFP-2). MFP-2 harbors enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities, ensuring stereospecific production and oxidation of the S-enantiomer [1] [10]. Peroxisomes uniquely handle α-oxidation of phytanic acid and bile acid synthesis, where (3S)-3HO may serve as a precursor [1] .
Mitochondrial β-oxidation: Degrades medium-chain fatty acids (C6–C12) for ATP production. (3S)-3-hydroxyoctanoyl-CoA enters the mitochondrial matrix via the carnitine shuttle and is oxidized by mitochondrial HADH. The redox crosstalk between organelles is critical: peroxisomes shorten VLCFAs to octanoic acid, which mitochondria fully oxidize [3] . Disruption in either system—such as DECR2 (peroxisomal β-oxidation enzyme) deficiency—causes (3S)-3HO accumulation, altering lipid homeostasis and promoting disease states like prostate cancer [10].
Table 2: Compartmentalization of (3S)-3HO Metabolism
Feature | Peroxisomes | Mitochondria |
---|---|---|
Primary Substrates | VLCFAs (≥C20), branched-chain fatty acids | Medium-chain fatty acids (C6–C12) |
Key Enzymes | MFP-2, DECR2, AMACR | HADH, ACADs, CPT1 |
Stereospecificity | Exclusive (3S) isomer production | Exclusive (3S) isomer utilization |
Metabolic Output | Precursors for plasmalogens, bile acids | Acetyl-CoA for TCA cycle/ATP |
Dysregulation Impact | Lipid accumulation, oxidative stress | Reduced energy flux, insulin resistance |
(3S)-3HO synthesis and function exhibit tissue-specificity governed by metabolic demands and hormonal signals:
Adipocytes: Peroxisome abundance increases during adipocyte differentiation, correlating with enhanced β-oxidation capacity. (3S)-3HO generation supports ether lipid synthesis (e.g., plasmalogens), which regulates lipid droplet dynamics and adipokine signaling. PPARγ activation by estrogens upregulates peroxisomal biogenesis genes (PEX genes) and β-oxidation enzymes, amplifying (3S)-3HO flux [1] . In obesity, disrupted peroxisomal-mitochondrial crosstalk reduces (3S)-3HO oxidation, contributing to lipotoxicity and insulin resistance .
Placenta: Utilizes (3S)-3HO for energy provision and steroidogenesis. Trophoblasts express high levels of DECR2 and HADH, enabling efficient β-oxidation of maternal fatty acids. Estrogen dominance in pregnancy induces peroxisome proliferation via ERα-PPARγ interactions, ensuring placental lipid homeostasis. Proteomic studies confirm (3S)-3HO-CoA accumulation in placental tissue, signifying its role as a metabolic node [10]. Dysregulation is linked to gestational diabetes, where reduced peroxisomal function diminishes (3S)-3HO clearance .
Regulatory mechanisms include:
Table 3: Tissue-Specific Functions and Regulation of (3S)-3-HO
Tissue | Biological Role | Regulatory Mechanisms | Pathological Associations |
---|---|---|---|
Adipocytes | Ether lipid synthesis, lipid droplet turnover | PPARγ activation by estrogens, PEX gene expression | Obesity-induced lipotoxicity, insulin resistance |
Placenta | Energy provision, steroid precursor supply | ERα-PPARγ crosstalk, DECR2 upregulation | Gestational diabetes, preeclampsia |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7